N-[(3-nitrophenyl)methyl]hydroxylamine
Description
N-[(3-Nitrophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 3-nitrophenylmethyl substituent. Hydroxylamines (R-NH-OH) are known for diverse roles, including acting as antioxidants, delaying cellular senescence , and mediating toxicity as metabolites of arylamine drugs . The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, stability, and biological activity compared to other substituents (e.g., chloro, alkyl, or sulfone groups).
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-4,8,10H,5H2 |
InChI Key |
JLLGGWHMQYCIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following compounds are selected for comparison based on functional groups, substituent effects, and biological relevance:
N-t-Butyl Hydroxylamine
- Structure : Aliphatic t-butyl (C(CH₃)₃) group attached to hydroxylamine.
- Key Properties :
Dapsone Hydroxylamine (DDS-NOH)
- Structure : Hydroxylamine metabolite of dapsone, with a para-sulfone (SO₂) substituent.
- Key Properties :
- Contrast with Target Compound: The meta-nitro group in N-[(3-nitrophenyl)methyl]hydroxylamine may enhance stability compared to the para-sulfone group in DDS-NOH, which is prone to metabolic activation.
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
- Structure : Chlorophenyl-substituted hydroxamic acid with a cyclohexane carboxamide group .
- Key Properties :
- Contrast with Target Compound :
- The nitro group (stronger electron-withdrawing than chloro) may reduce antioxidant efficacy but increase electrophilic reactivity.
(3-Nitrophenyl)hydrazine
Key Observations :
- Electron-Withdrawing Effects : The nitro group in this compound may enhance its electrophilicity, making it more reactive in redox reactions compared to chloro or alkyl substituents.
- Toxicity vs. Therapeutic Potential: While DDS-NOH is toxic due to its sulfone group and redox cycling, the nitro analog might exhibit similar risks or unique therapeutic benefits depending on dosage and metabolic pathways.
- Antioxidant Capacity : Hydroxylamines with bulky or electron-donating groups (e.g., t-butyl) show stronger antioxidant effects, whereas nitro-substituted derivatives may prioritize stability over radical scavenging .
Physicochemical Properties
| Property | This compound | N-t-Butyl Hydroxylamine | DDS-NOH |
|---|---|---|---|
| Solubility | Moderate (polar nitro group) | Low (lipophilic t-butyl) | Low (sulfone group) |
| Stability | Likely stable due to nitro group | High | Reactive metabolite |
| Acidity (NH-OH) | Higher (nitro withdraws electrons) | Lower | Moderate |
Notes:
- Bulky substituents (e.g., t-butyl) improve membrane permeability but reduce solubility .
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